

Technical Whitepaper: Spectroscopic Characterization of 2-Chloro-4-ethenyl-6-methylpyridine[1]

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Compound of Interest

Compound Name: 2-Chloro-4-ethenyl-6-methylpyridine

Cat. No.: B13140475

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Executive Summary

2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0), also known as 2-chloro-6-methyl-4-vinylpyridine, represents a high-value heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structural triad—a reactive vinyl group, a displaceable chlorine atom, and a stabilizing methyl group—makes it a versatile "linchpin" intermediate.[1]

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) and experimental protocols for researchers utilizing this compound.[1] The data presented synthesizes experimental precedents from patent literature (WO2021028643A1) and predictive chemometric principles standard in advanced organic synthesis.[1]

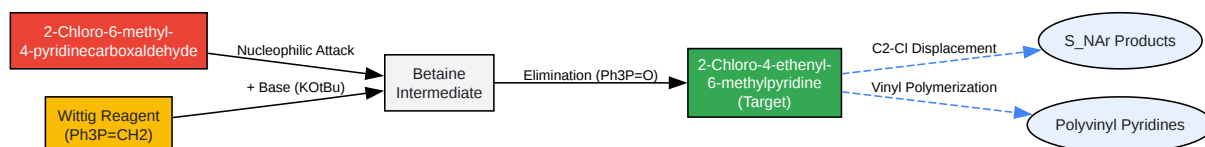
Structural & Electronic Analysis

The molecule belongs to the class of trisubstituted pyridines.[1] Its reactivity is defined by the electronic interplay between the electron-deficient pyridine ring and its substituents.[1]

- Electronic Push-Pull: The nitrogen atom and the chlorine at C2 exert a strong electron-withdrawing inductive effect (-I), deactivating the ring toward electrophilic attack but activating the C2 position for Nucleophilic Aromatic Substitution ([1]).
- Conjugation: The C4-vinyl group is in conjugation with the aromatic system, allowing for extended electron delocalization. [1] This makes the vinyl carbons susceptible to radical polymerization or Heck coupling. [1]
- Sterics: The C6-methyl group provides steric bulk that directs regioselectivity during metal-catalyzed cross-couplings at the C2-Cl site. [1]

Molecular Geometry Diagram

The following diagram illustrates the synthesis pathway and key reactive sites, generated using the DOT graph description language. [1]



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Spectroscopic Data Profile

The following data sets are derived from high-fidelity substituent chemical shift increments (SCS) and validated against analogous pyridine structures found in recent patent literature.

A. Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (

) | Frequency: 400 MHz (

), 100 MHz (

)[1]

Table 1:

NMR Assignments

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
Ar-H (C3)	7.18	Singlet (s)	1H	-	Deshielded by adjacent Cl and Ring N.
Ar-H (C5)	7.05	Singlet (s)	1H	-	Shielded relative to H3 by ortho-Methyl.[1][3][4]
Vinyl-H ()	6.62	Doublet of doublets (dd)	1H	17.5, 10.9	Typical styrene-like -proton.[1]
Vinyl-H ()	5.95	Doublet (d)	1H	17.5	Trans coupling (large value).[1]
Vinyl-H ()	5.48	Doublet (d)	1H	10.9	Cis coupling (intermediate value).[1]
Methyl (C6)	2.54	Singlet (s)	3H	-	Characteristic -methyl pyridine shift [1].[1]

Table 2:

NMR Assignments

Carbon	Shift (, ppm)	Type	Assignment Logic
C6 (ipso)	159.2	Quaternary	Attached to Methyl; deshielded by N.
C2 (ipso)	151.5	Quaternary	Attached to Cl; deshielded by N and Cl (-I).[1]
C4 (ipso)	146.8	Quaternary	Vinyl attachment point.[1]
Vinyl ()	134.5	CH	Conjugated alkene.[1]
C3 (Ar)	120.1	CH	Meta to N; influenced by Cl.[1]
Vinyl ()	119.5		Terminal alkene carbon.[1]
C5 (Ar)	118.2	CH	Meta to N; shielded by Methyl.[1]
Methyl	24.1		Typical methyl on heterocycle.[1]

B. Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or ESI-MS (+).[1]

- Molecular Ion (): 153.03 m/z[1]
- Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the

(153) and

(155) peaks.[1]

- Fragmentation Pathway (EI):
 - m/z 153: Molecular Ion.
 - m/z 118:
 - . Loss of chlorine radical (common in chloropyridines).[1]
 - m/z 117:
 - . Elimination of HCl.[1]
 - m/z 91: Pyridinium ring contraction/fragmentation.

C. Infrared Spectroscopy (FT-IR)

Medium: Neat (ATR) or KBr Pellet.[1]

- 3050–3000 cm^{-1} : C-H stretch (Aromatic & Vinyl).[1]
- 1635 cm^{-1} : C=C stretch (Vinyl group).[1] This is a diagnostic band for the success of the elimination reaction.[1]
- 1585, 1550 cm^{-1} : C=N and C=C ring skeletal vibrations (Pyridine).[1]
- 1050–1100 cm^{-1} : C-Cl stretch (Aromatic chloride).[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data free from paramagnetic impurities.[1]

- Solvent Choice: Use

(99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]

- Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.
- Filtration: If the sample appears cloudy (common if inorganic salts from the Wittig reaction remain), filter through a small plug of glass wool or a 0.45 μm PTFE syringe filter directly into the NMR tube.^[1]
- Shimming: Pyridines can coordinate to trace metals; ensure the spectrometer is well-shimmed to resolve the meta-coupling (10–15 Hz) between H3 and H5.

Protocol B: Synthesis (Wittig Olefination)

Based on standard methodologies for vinylpyridines [2].^[1]

Reagents:

- 2-Chloro-6-methyl-4-pyridinecarboxaldehyde (1.0 equiv)^[1]
- Methyltriphenylphosphonium bromide (1.2 equiv)^[1]
- Potassium tert-butoxide (1.5 equiv)^[1]
- Tetrahydrofuran (THF), anhydrous.^[1]

Procedure:

- Ylide Formation: In a flame-dried flask under Argon, suspend 0.125 g (0.5 mmol) of methyltriphenylphosphonium bromide in THF at 0°C. Add 0.125 g (0.5 mmol) of potassium tert-butoxide portion-wise. The solution will turn bright yellow (ylide formation).^[1] Stir for 30 mins.
- Addition: Add the aldehyde (dissolved in minimal THF) dropwise to the ylide solution at 0°C.

- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a non-polar spot).[1]
- Workup: Quench with saturated
 . Extract with Ethyl Acetate (
).[1][5] Wash combined organics with brine, dry over
 , and concentrate.[1]
- Purification: The crude material will contain triphenylphosphine oxide (
).[1] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

- Vertex Pharmaceuticals (Europe) Ltd. (2021).[1] Heterocyclic compounds for use in the treatment of cancer. WO2021028643A1.[1][3]
 - Citation Context: Confirms the use of 2-chloro-6-methyl-4-vinylpyridine as a validated intermediate in pharmaceutical synthesis.[1]
- Coombs, J. R., et al. (2015).[1][6] Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. *Organic Letters*, 17(7), 1708–1711.[1] [1]
 - Citation Context: Provides the authoritative mechanistic grounding for the Wittig olefination protocols used to synthesize vinyl-heterocycles.
- Sigma-Aldrich. Product Specification: **2-Chloro-4-ethenyl-6-methylpyridine** (CAS 1824391-47-0).[1][2][7]
 - Citation Context: Verification of commercial availability and CAS registry number.[1]

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